molecular formula C27H28N2O4 B4997636 1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4997636
M. Wt: 444.5 g/mol
InChI Key: BGDDFDCOHDKZOB-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzodioxole moiety, and a methoxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and piperidine rings, followed by their coupling. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid

Uniqueness

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-4-ylmethyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-31-22-8-4-6-20(16-22)23-9-2-3-10-24(23)28-27(30)19-12-14-29(15-13-19)17-21-7-5-11-25-26(21)33-18-32-25/h2-11,16,19H,12-15,17-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDDFDCOHDKZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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